
(3,5-二甲基苯基)(苯基)甲酮
描述
The compound (3,5-Dimethylphenyl)(phenyl)methanone is a type of methanone derivative characterized by the presence of a phenyl group and a 3,5-dimethylphenyl group attached to the methanone moiety. While the specific compound is not directly studied in the provided papers, similar methanone derivatives have been synthesized and analyzed, which can offer insights into the chemical behavior and properties of (3,5-Dimethylphenyl)(phenyl)methanone.
Synthesis Analysis
The synthesis of methanone derivatives often involves multi-step reactions, including methylation, Friedel-Crafts acylation, and other specific functional group transformations. For instance, the synthesis of biologically active phenyl methanone derivatives was achieved through a sequence that included methylation and demethylation steps, as well as a crucial Friedel-Crafts acylation . Similarly, the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone was performed using polyethylene glycol-400 (PEG-400) and acetic acid, highlighting the use of greener methods in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of methanone derivatives is often non-planar and can possess different point group symmetries. For example, the (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone molecule has a non-planar structure with C1 point group symmetry . Structural parameters such as bond lengths, bond angles, and dihedral angles can be obtained from optimized molecular geometry, which is crucial for understanding the three-dimensional conformation of the molecule.
Chemical Reactions Analysis
Methanone derivatives can participate in various chemical reactions, including cycloaddition reactions. For instance, a series of (3,4-dimethylphenyl-3-(substituted phenyl) bicyclo methanones were synthesized through an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction . This indicates that (3,5-Dimethylphenyl)(phenyl)methanone could potentially undergo similar cycloaddition reactions, given the right reaction conditions and substrates.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanone derivatives can be characterized by their physical constants and spectral data. The antimicrobial, antioxidant, and insect antifeedant activities of these compounds can be evaluated using various biological assays . Additionally, computational calculations such as density functional theory (DFT) and time-dependent DFT can be used to predict the electronic and spectroscopic properties, as well as the chemical reactivity parameters of these molecules . These studies provide a comprehensive understanding of the stability and reactivity of methanone derivatives, which can be extrapolated to (3,5-Dimethylphenyl)(phenyl)methanone.
科学研究应用
生物活性化合物的合成
(3,5-二甲基苯基)(苯基)甲酮衍生物已被合成用于其潜在的生物活性。例如,像3,4-二甲基苯基环氧甲酮衍生物这样的化合物显示出有希望的抗菌、抗氧化和抗昆虫进食特性。这些化合物已通过物理常数和光谱数据进行表征,并通过各种细菌和真菌菌株以及DPPH自由基清除方法进行了验证 (Thirunarayanan, 2015)。
材料科学和膜技术
在材料科学领域,(3,5-二甲基苯基)(苯基)甲酮衍生物已被用于合成先进材料。例如,利用这些衍生物制备了带有多个苄型季铵基团的聚芳醚砜。这些材料具有显著的性质,如氢氧化物电导率、尺寸变化、吸水性和碱稳定性,使它们适用于各种工业应用 (Shi et al., 2017)。
在化学和光谱分析中的应用
光谱分析
(3,5-二甲基苯基)(苯基)甲酮的衍生物已成为强烈的光谱研究对象。例如,(3-氯苯基)(3,5-二甲基哌啶-1-基)甲酮的特性已通过密度泛函理论进行研究,并利用计算方法来理解各种性质,如化学反应性描述符和热力学参数 (Arasu et al., 2019)。
属性
IUPAC Name |
(3,5-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZWWMXQRMOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylphenyl)(phenyl)methanone | |
CAS RN |
4044-60-4, 13319-70-5 | |
| Record name | 2,5-Dimethylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004044604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,5-DIMETHYL-PHENYL)-PHENYL-METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone?
A1: (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone crystallizes with a dihedral angle of 61.27° (8) between the benzene and phenyl rings []. This non-planar conformation is likely influenced by steric hindrance between the methyl groups on the phenol ring and the adjacent phenyl ring. Furthermore, the crystal structure is stabilized by O—H⋯O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another. Weaker C—H⋯O hydrogen bonds are also present, contributing to the overall stability of the crystal lattice. These interactions link the molecules into chains that extend along the c-axis of the unit cell [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





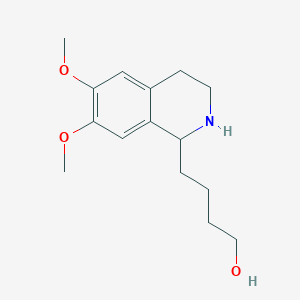
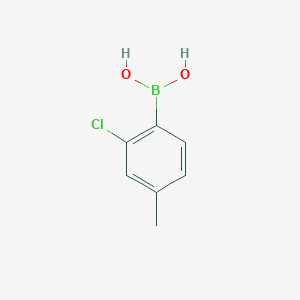

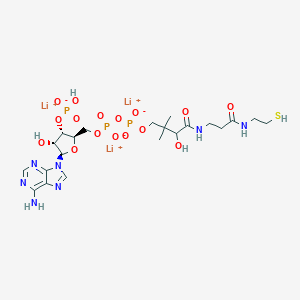
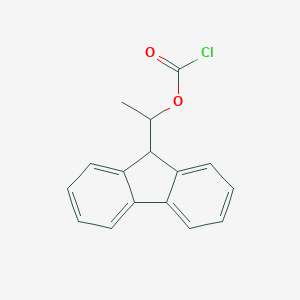
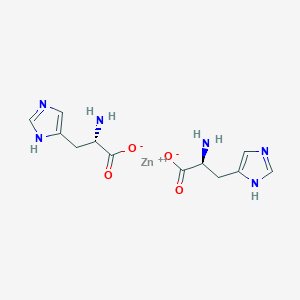





![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)